Tegobuvir (GS-9190) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, specifically categorized as a thumb II binder [, , ]. It is a synthetic, small-molecule compound that has been extensively studied for its antiviral activity against HCV genotype 1 [, , , , , , , , , , ].
Tegobuvir inhibits HCV replication by directly binding to the NS5B polymerase, preventing viral RNA synthesis [, , ]. Unlike other non-nucleoside inhibitors, Tegobuvir requires intracellular activation and covalently binds to the NS5B polymerase []. This interaction occurs specifically within the thumb subdomain of the polymerase, particularly the β-hairpin region (amino acids 435 to 455) []. This binding prevents conformational changes necessary for polymerase activity, halting viral RNA replication.
Antiviral Monotherapy: While Tegobuvir exhibits potent antiviral activity in vitro, its use as monotherapy is limited due to the rapid emergence of resistance [, , ]. The Y448H mutation in the NS5B polymerase is commonly selected for during Tegobuvir monotherapy, highlighting the need for combination therapy to suppress resistance development [].
Drug Resistance Studies: Tegobuvir has been instrumental in understanding the mechanisms of HCV drug resistance [, , , , ]. The identification of Tegobuvir-resistant mutations in the NS5B polymerase has provided valuable insights into the structure-activity relationship of this enzyme and guided the development of next-generation HCV inhibitors.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7